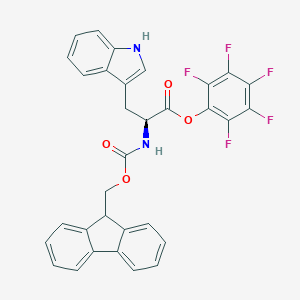

Fmoc-Trp-OPfp

Übersicht

Beschreibung

Fmoc-Trp-OPfp, also known as N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester, is a compound widely used in peptide synthesis. It is a pre-formed pentafluorophenyl ester of tryptophan, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp-OPfp typically involves the reaction of Fmoc-protected tryptophan with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the α-amino group for subsequent peptide bond formation.

Key Conditions :

-

Mechanism : Base-induced β-elimination, releasing CO₂ and dibenzofulvene, which is scavenged by piperidine .

-

Kinetics : Deprotection typically completes within 5–20 minutes at room temperature .

Coupling Reactions

The OPfp (pentafluorophenyl) ester activates the carboxyl group for nucleophilic attack by amines, forming amide bonds.

Reaction Parameters

Mechanism :

-

The electron-withdrawing pentafluorophenyl group enhances electrophilicity of the carbonyl carbon, facilitating amine attack .

-

No additional coupling reagents (e.g., HATU) are required due to the high reactivity of OPfp esters .

Common Side Reactions

-

Indole Alkylation :

-

Aspartimide Formation :

-

Racemization :

Comparative Coupling Efficiency

| Amino Acid Derivative | Coupling Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| This compound | 98 | 95 | |

| Fmoc-Trp-OH (HATU) | 92 | 88 |

Stability Under Deprotection

| Condition | Fmoc Removal Time | Byproduct Formation |

|---|---|---|

| 20% piperidine/DMF | 15 minutes | <1% dibenzofulvene |

| 30% piperidine/DMF | 8 minutes | 2% dibenzofulvene |

Synthetic Workflow Example

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Fmoc-Trp-OPfp has been investigated for its role in drug delivery systems due to its ability to form self-assembled structures. Research indicates that:

- Self-Assembly : Fmoc-Trp derivatives can self-assemble into nanoparticles, which can encapsulate drugs for targeted delivery. For instance, studies have shown that co-assembly with other Fmoc-protected amino acids can lead to the formation of nanoparticles with controlled sizes, enhancing drug loading capacity and release profiles .

- Hydrogels : The compound has been utilized in creating hydrogels that serve as drug delivery matrices. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for biomedical applications .

Materials Science

This compound is also significant in materials science, particularly in the development of functional materials:

- Supramolecular Gels : The co-assembly of Fmoc-Trp with other amino acids has led to the formation of supramolecular gels. These gels demonstrate unique rheological properties and can be used in various applications, including tissue engineering .

- Nanofiber Formation : When combined with other Fmoc-protected amino acids like Fmoc-Tyrosine or Fmoc-Phenylalanine, Fmoc-Trp can induce the transformation of nanofibers into nanoparticles, showcasing its versatility in modifying material properties .

| Material Type | Characteristics | Applications |

|---|---|---|

| Supramolecular Gels | Unique rheological properties | Tissue engineering |

| Nanoparticles | Size modulation through co-assembly | Drug delivery systems |

Biochemical Applications

In biochemistry, this compound has been explored for its potential in enzyme mimicry and as a building block for peptide synthesis:

- Enzyme Mimics : Research has indicated that certain derivatives of Fmoc-Trp exhibit enzyme-like properties when modified appropriately. This opens avenues for developing biomimetic catalysts that can operate under mild conditions .

- Peptide Synthesis : The ease with which Fmoc groups can be removed makes Fmoc-Trp a favored choice in solid-phase peptide synthesis. This allows for the efficient construction of peptides with specific functionalities tailored for therapeutic use.

Case Study 1: Self-Assembled Nanoparticles

A study demonstrated that varying the ratio of Fmoc-Trp to other Fmoc-protected amino acids resulted in nanoparticles with different sizes and surface charges. This was crucial for optimizing drug delivery systems where particle size influences cellular uptake and biodistribution .

Case Study 2: Supramolecular Gels

Research on supramolecular gels formed from Fmoc-Trp showed significant potential in tissue engineering applications due to their biocompatibility and ability to support cell growth and differentiation .

Wirkmechanismus

The primary mechanism of action of Fmoc-Trp-OPfp involves the formation of amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient coupling with amines. The Fmoc group serves as a protecting group for the amino group of tryptophan, preventing unwanted side reactions during peptide synthesis. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Trp(Boc)-OPfp: This compound is similar to Fmoc-Trp-OPfp but includes an additional Boc protecting group on the tryptophan side chain.

Fmoc-Arg(Pbf)-OPfp: This compound features arginine instead of tryptophan and is used in similar peptide synthesis applications.

Uniqueness

This compound is unique due to its specific combination of protecting groups and the pentafluorophenyl ester, which provides high reactivity and stability during peptide synthesis. Its ability to form stable amide bonds and its compatibility with various reaction conditions make it a valuable reagent in the synthesis of complex peptides and proteins .

Biologische Aktivität

Fmoc-Trp-OPfp (Fluorenylmethoxycarbonyl-L-tryptophan-oxyphenylphosphonate) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its inhibitory effects, structural characteristics, and applications in peptide synthesis.

1. Structural Characteristics

This compound is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. The Fmoc group serves as a protective group during solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids without interfering with their reactivity. The incorporation of the OPfp moiety enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an inhibitor.

2.1 Inhibition of Enzymatic Activity

Research indicates that Fmoc-Trp derivatives can act as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. A study demonstrated that various Fmoc-amino acids, including Fmoc-Trp, significantly reduced BChE activity. The inhibition constant () for Fmoc-Trp was measured at 193 ± 21 µM, indicating moderate inhibitory potency compared to other derivatives like Fmoc-Leu and Fmoc-Lys, which had values of 115 ± 11 µM and 150 ± 10 µM, respectively .

| Fmoc-Amino Acid | (µM) |

|---|---|

| Fmoc-Leu-O | 115 ± 11 |

| Fmoc-Lys-O | 150 ± 10 |

| Fmoc-Trp-O | 193 ± 21 |

| Fmoc-Phe-O | 330 ± 15 |

This data suggests that while Fmoc-Trp is effective in inhibiting BChE, its potency is lower than that of some other hydrophobic amino acids.

2.2 Peptide Synthesis Applications

This compound is also utilized in solid-phase peptide synthesis (SPPS). The use of Fmoc-protected amino acids allows for high-quality peptide synthesis with improved yields and purity. The ability to selectively protect and deprotect functional groups facilitates the construction of complex peptides that may exhibit enhanced biological activities .

3.1 Antifungal Activity

In a study investigating the antifungal properties of peptides derived from tryptic hydrolysates, it was found that certain peptides exhibited significant suppressive effects against fungal pathogens such as Aspergillus niger and Penicillium chrysogenum. While not directly related to this compound, this research underscores the potential biological relevance of tryptophan-containing peptides in combating fungal infections .

3.2 Self-Assembly Properties

Recent investigations into the self-assembly behavior of Fmoc-amino acids have revealed that Fmoc-Trp can drive the formation of nanoparticles when co-assembled with other amino acids like Fmoc-Tyr and Fmoc-Phe. These nanoparticles exhibited unique structural properties and could have implications for drug delivery systems . The study showed that varying the ratios of these amino acids influenced the size and stability of the resulting nanoparticles.

4. Conclusion

This compound demonstrates notable biological activity primarily through its role as an inhibitor of BChE and its utility in peptide synthesis. Its structural characteristics allow for diverse applications in medicinal chemistry, particularly in developing novel therapeutic agents. Future research should continue to explore its potential in various biological contexts, including drug delivery systems and antifungal applications.

5. References

- Evaluating Fmoc-amino acids as selective inhibitors of BChE.

- Advances in Fmoc solid-phase peptide synthesis.

- Comparison of methods for the Fmoc solid-phase synthesis.

- Tryptic peptide analysis: Antifungal activity studies.

- Modulating activity with short arginine-tryptophan containing peptides.

- New physical hydrogels based on co-assembling FMOC–amino acids.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451533 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-87-6 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.